![molecular formula C20H19N5O2S B2529237 N1-(2-cyanophenyl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 2034546-76-2](/img/structure/B2529237.png)
N1-(2-cyanophenyl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Novel Synthesis and Antitumor Evaluation of Heterocyclic Compounds
The study presented in the first paper focuses on the synthesis of various heterocyclic derivatives from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. The synthetic pathways explored include regioselective attacks and cyclization, leading to a diverse array of products with thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. The antitumor activities of these compounds were evaluated against three human cancer cell lines, with many showing significant inhibitory effects. The simplicity and convenience of the synthetic procedures, along with the diversity of reactive sites, suggest potential for further heterocyclic transformations and biological investigations .
Synthesis and Antidepressant Activity of Pyrazole Derivatives
The second paper describes the synthesis of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides through a ring closure reaction. These compounds were characterized using various analytical techniques and assessed for antidepressant activity and neurotoxicity. One compound, in particular, demonstrated significant reduction in immobility time in animal models, suggesting potential as an antidepressant medication. The study also highlights the importance of specific substituents on the aromatic ring for the observed antidepressant activity .
Reactivity of Cyanoacetamide Derivatives
In the third paper, the reactivity of a specific 2-cyanoacetamide derivative is explored, leading to the synthesis of various heterocyclic compounds including pyrazole, thiazole, 1,3,4-thiadiazole, and polysubstituted thiophene derivatives. The study provides insights into the synthetic routes and the potential of these compounds for further chemical transformations .
Anticancer Activity of Pyrazole-Based Compounds
The fourth paper investigates the synthesis of new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole. The reactions explored yield thiazole derivatives, oxathiepine-6-carbonitriles, and pyrazole derivatives, among others. The anticancer activity of these compounds was evaluated, with some showing promising results. The study also provides a detailed mechanism for the formation of these compounds .
Scientific Research Applications
Antibacterial Activity
Research has demonstrated that oxalates synthesized from amines, after undergoing specific reactions, can exhibit significant antibacterial properties. For instance, the interaction of ethylcyano(2,2-dimethyltetrahydro-2H-pyran-4-yl)acetate with 3-trifluoromethylphenylmagnesium bromide, followed by a series of reactions including decarboxylation and reduction, led to the formation of secondary amines which were then transformed into oxalates. Some of these oxalates showed high antibacterial activity, highlighting the potential of such compounds in addressing bacterial infections (Арутюнян et al., 2015).
Antitumor Activity
In the realm of antitumor research, compounds incorporating the thiophene moiety, similar to the structure of the compound , have been synthesized and evaluated for their efficacy against tumor cells. For example, a series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety were synthesized and showed promising anti-tumor activities against hepatocellular carcinoma cell lines. The study revealed that specific compounds within this series exhibited significant inhibitory effects, indicating the potential of such structures in developing new antitumor agents (Gomha et al., 2016).
properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c1-13-9-14(2)25(24-13)18(16-7-8-28-12-16)11-22-19(26)20(27)23-17-6-4-3-5-15(17)10-21/h3-9,12,18H,11H2,1-2H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLNYJFLGJDTAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C(=O)NC2=CC=CC=C2C#N)C3=CSC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.